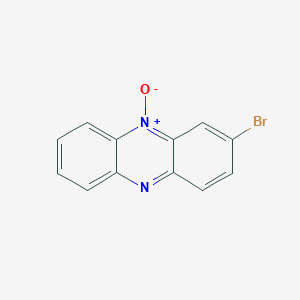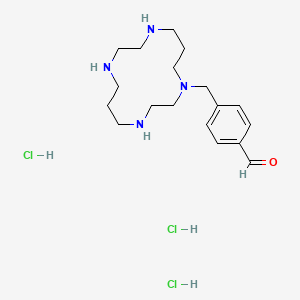
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride is a complex organic compound that features a benzaldehyde group attached to a macrocyclic tetraamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with benzaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The trihydrochloride form is obtained by treating the compound with hydrochloric acid to ensure its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
Major Products
Oxidation: 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzoic acid.
Reduction: 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced
Scientific Research Applications
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as a chelating agent in biological systems
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde involves its ability to form stable complexes with metal ions. The macrocyclic tetraamine structure provides multiple coordination sites, allowing the compound to effectively bind to metal ions. This binding can influence various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic tetraamine compound with methyl groups instead of the benzaldehyde moiety
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Another related compound with acetic acid groups instead of the benzaldehyde moiety.
Properties
Molecular Formula |
C18H33Cl3N4O |
|---|---|
Molecular Weight |
427.8 g/mol |
IUPAC Name |
4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride |
InChI |
InChI=1S/C18H30N4O.3ClH/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22;;;/h3-6,16,19-21H,1-2,7-15H2;3*1H |
InChI Key |
ZECDOPUDUKHDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C=O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


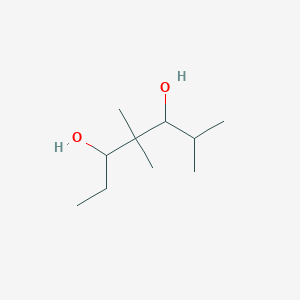
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
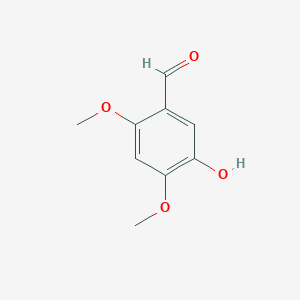
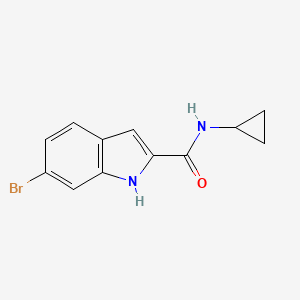
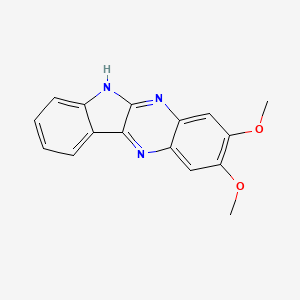

![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
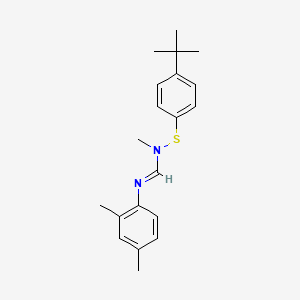
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)


